molecular formula C12H24ClNO B1397600 4-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride CAS No. 1220032-58-5

4-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride

Cat. No. B1397600
M. Wt: 233.78 g/mol
InChI Key: FOXSYPSSLJMYAI-UHFFFAOYSA-N
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Description

“4-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C12H24ClNO . It is a member of the piperidine chemical family .


Synthesis Analysis

Piperidines, including “4-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “4-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of this compound is 233.78 g/mol .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Chemical Properties

  • Schiff and Mannich Bases of Isatin Derivatives : Piperidine derivatives have been utilized in the synthesis of Schiff and Mannich bases, involving reactions with isatin and various chemicals to form compounds with potential medicinal applications (Bekircan & Bektaş, 2008).
  • Synthesis of Hydrochloride Derivatives : Research has focused on synthesizing specific piperidine hydrochloride derivatives, demonstrating the compound's relevance in developing intermediates for further chemical reactions (Rui, 2010).

Medicinal Chemistry and Pharmacology

  • Cardiovascular Activity : Studies on the cardiovascular activity of nitriles derived from dihydropyridines, where piperidine acts as a reactant, show potential for developing new cardiovascular drugs (Krauze et al., 2004).
  • Antimicrobial and Antioxidant Activities : Piperidine derivatives synthesized through various methods have been evaluated for their antimicrobial and antioxidant activities, suggesting their potential in creating new therapeutic agents (Kumar et al., 2016).

Molecular and Crystal Structure

  • Molecular Structure Analysis : The molecular and crystal structures of piperidine derivatives have been extensively studied, highlighting the importance of such compounds in understanding hydrogen bonding and molecular packing in crystals (Khan et al., 2013).

Future Directions

Piperidines, including “4-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride”, are significant in the pharmaceutical industry, and there is ongoing research into their synthesis and applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-[2-(cyclobutylmethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO.ClH/c1-2-12(3-1)10-14-9-6-11-4-7-13-8-5-11;/h11-13H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXSYPSSLJMYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride

CAS RN

1220032-58-5
Record name Piperidine, 4-[2-(cyclobutylmethoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220032-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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